N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
CAS No.: 1327303-28-5
Cat. No.: VC4733570
Molecular Formula: C24H26N2O3
Molecular Weight: 390.483
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327303-28-5 |
|---|---|
| Molecular Formula | C24H26N2O3 |
| Molecular Weight | 390.483 |
| IUPAC Name | N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-pyrrol-1-ylbenzamide |
| Standard InChI | InChI=1S/C24H26N2O3/c1-28-22-7-3-2-6-21(22)24(12-16-29-17-13-24)18-25-23(27)19-8-10-20(11-9-19)26-14-4-5-15-26/h2-11,14-15H,12-13,16-18H2,1H3,(H,25,27) |
| Standard InChI Key | PKXDYODXJGLYFZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Introduction
Molecular Formula
The molecular formula of the compound can be deduced from its name, but no exact molecular weight or formula was provided in the results.
Structural Features
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The oxane ring provides steric bulk and potential flexibility to the molecule.
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The methoxyphenyl group contributes electron-donating properties, which may influence reactivity or binding interactions.
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The pyrrole ring is a heterocyclic aromatic moiety known for its biological activity and ability to participate in hydrogen bonding.
Synthesis
While specific synthesis details for this compound were not found in the provided results, similar compounds are typically synthesized through multi-step organic reactions involving:
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Functionalization of the benzamide core.
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Coupling reactions to introduce the oxane and pyrrole groups.
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Purification using techniques like recrystallization or chromatography.
Pharmaceutical Interest
Substituted benzamides and heterocyclic compounds like pyrroles are often investigated for their biological activities, including:
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Anti-inflammatory properties.
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Anticancer potential.
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Antimicrobial effects.
The presence of both pyrrole and methoxyphenyl groups suggests that this compound could exhibit significant pharmacological activity due to their known roles in drug design.
Chemical Research
This compound may serve as an intermediate or precursor in the synthesis of more complex molecules with tailored properties for industrial or pharmaceutical applications.
Spectroscopic Characterization
To confirm its structure, the following techniques would be essential:
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NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like amides, ethers, and aromatic rings.
Data Table: Key Features
| Feature | Description |
|---|---|
| Chemical Name | N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide |
| Functional Groups | Benzamide, methoxyphenyl, oxane, pyrrole |
| Potential Applications | Pharmaceutical research, chemical synthesis |
| Analytical Techniques | NMR, MS, IR |
| Biological Relevance | Likely bioactive due to heterocyclic and aromatic substituents |
Research Gaps
The lack of explicit experimental data or computational studies on this specific compound highlights areas for further investigation:
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Biological activity assays (e.g., antimicrobial or anticancer tests).
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Computational docking studies to predict binding with biological targets.
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Synthesis optimization for scalability and yield improvement.
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